molecular formula C20H19N5O2S3 B3931455 2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B3931455
M. Wt: 457.6 g/mol
InChI Key: YGKXCLDSTQPVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a furan group

Preparation Methods

The synthesis of 2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole and triazole moieties may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include those with benzothiazole or triazole rings, such as:

  • 5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL
  • (BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID DODECYL ESTER These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique combination of benzothiazole, triazole, and furan groups in 2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE provides it with distinct properties and potential uses.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S3/c1-2-9-25-17(12-29-20-22-15-7-3-4-8-16(15)30-20)23-24-19(25)28-13-18(26)21-11-14-6-5-10-27-14/h2-8,10H,1,9,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXCLDSTQPVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Reactant of Route 6
2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

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